4-chloro-N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide
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Overview
Description
4-chloro-N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H20ClN3O5S2 and its molecular weight is 469.96. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy and Fluorescence Properties
A study by Pişkin et al. (2020) synthesized and characterized new benzenesulfonamide derivatives, focusing on their spectroscopic, photophysical, and photochemical properties. These properties were particularly significant for photodynamic therapy applications, demonstrating high singlet oxygen quantum yield and good fluorescence properties. The study highlighted the potential of these compounds as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
Research by Gul et al. (2016) and Sapegin et al. (2018) explored benzenesulfonamides' role as carbonic anhydrase inhibitors. These compounds showed strong inhibition of human carbonic anhydrases, which are therapeutically relevant. This inhibition is significant for developing treatments targeting specific enzymes involved in various physiological processes, including cancer (Gul et al., 2016); (Sapegin et al., 2018).
Anticancer and Antimicrobial Activities
González-Álvarez et al. (2013) and Krátký et al. (2012) focused on the anticancer and antimicrobial activities of benzenesulfonamide derivatives. Their research revealed these compounds' potential in binding and cleaving DNA, indicating their use in targeting cancer cells. Additionally, they exhibited significant antimicrobial activity against various pathogens, suggesting their broader application in treating infections (González-Álvarez et al., 2013); (Krátký et al., 2012).
Alzheimer’s Disease Treatment
Abbasi et al. (2018) explored the use of benzenesulfonamide derivatives as potential therapeutic agents for Alzheimer’s disease. They synthesized a new series of sulfonamides and evaluated their inhibitory effects on acetylcholinesterase, an enzyme target in Alzheimer's treatment. Their findings suggest these compounds' potential as effective agents for managing this neurodegenerative condition (Abbasi et al., 2018).
Antitumor and Radiosensitizing Properties
Ghorab et al. (2015) investigated the in-vitro anticancer activity of novel sulfonamide derivatives against human tumor cell lines. They identified several compounds exhibiting higher activity than standard treatments and also evaluated their potential as radiosensitizers, enhancing the cell-killing effect of radiation therapy (Ghorab et al., 2015).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound contains a 3,5-dimethylpyrazole moiety , which is known to be a precursor to a variety of ligands widely studied in coordination chemistry . .
Mode of Action
Compounds containing a3,5-dimethylpyrazole moiety have been found to act as blocking agents for isocyanates
Biochemical Pathways
Given the potential blocking activity of the 3,5-dimethylpyrazole moiety , it is plausible that the compound could interfere with pathways involving isocyanates.
Result of Action
Based on the potential blocking activity of the 3,5-dimethylpyrazole moiety , it is possible that the compound could inhibit certain biochemical reactions, but this is purely speculative and requires further investigation.
Properties
IUPAC Name |
4-chloro-N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S2/c1-13-11-14(2)23(21-13)30(26,27)17-9-10-19(28-4)18(12-17)22(3)29(24,25)16-7-5-15(20)6-8-16/h5-12H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKXEKGHJJWNSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)OC)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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